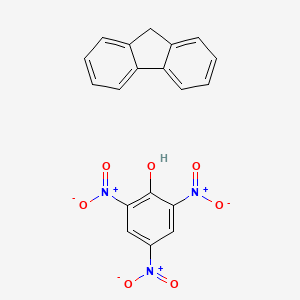
Fluorene, monopicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene, monopicrate is a derivative of fluorene, an organic compound with the formula (C₆H₄)₂CH₂. Fluorene is known for its white crystalline appearance and characteristic aromatic odor. Despite its name, fluorene does not contain fluorine; instead, it derives its name from the violet fluorescence it exhibits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorene can be synthesized through several methods, including the dehydrogenation of diphenylmethane and the reduction of fluorenone with zinc or hypophosphorous acid-iodine . The preparation of fluorene, monopicrate involves the nitration of fluorene to introduce nitro groups, followed by the reaction with picric acid to form the monopicrate derivative. This process typically requires controlled reaction conditions to ensure the selective formation of the monopicrate compound.
Industrial Production Methods
Industrial production of fluorene and its derivatives, including this compound, often involves the extraction of fluorene from coal tar, followed by chemical modifications to introduce the desired functional groups . The large-scale production requires efficient purification techniques to isolate the target compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorene, monopicrate undergoes various chemical reactions, including:
Oxidation: Fluorene can be oxidized to fluorenone, which can further undergo reactions to form other derivatives.
Reduction: Reduction of fluorenone can yield fluorene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc for reduction, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include fluorenone, various substituted fluorenes, and other fluorene derivatives .
Applications De Recherche Scientifique
Fluorene, monopicrate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of fluorene, monopicrate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, fluorene derivatives have been shown to disrupt the assembly and toxicity of amyloid β peptides by binding to their hydrophobic core regions . This interaction prevents the formation of toxic oligomers and aggregates, thereby mitigating their harmful effects.
Comparaison Avec Des Composés Similaires
Fluorene, monopicrate can be compared with other fluorene derivatives and similar compounds:
Fluorenone: An oxidized form of fluorene, used in various chemical reactions and applications.
9-Monoalkylfluorenes: Alkylated derivatives of fluorene, synthesized through alkylation reactions.
Fluorene-based Conjugated Microporous Polymers: Used in chemical sensing and optoelectronic applications.
This compound stands out due to its unique combination of fluorescence properties and chemical reactivity, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
5978-44-9 |
|---|---|
Formule moléculaire |
C19H13N3O7 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
9H-fluorene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H10.C6H3N3O7/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
Clé InChI |
CJJKURWIKCSWDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
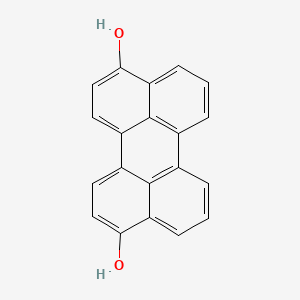
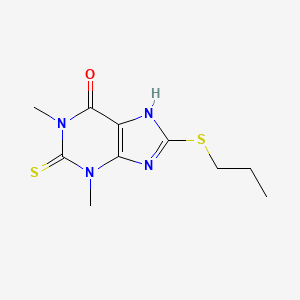
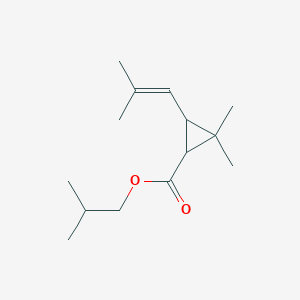

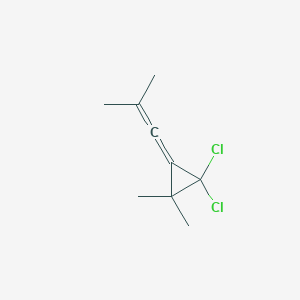

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
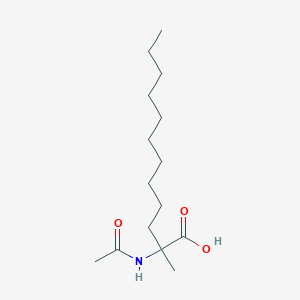
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
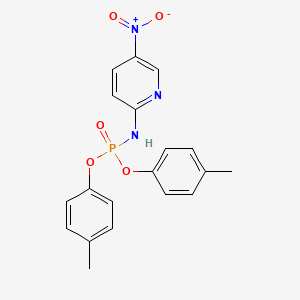
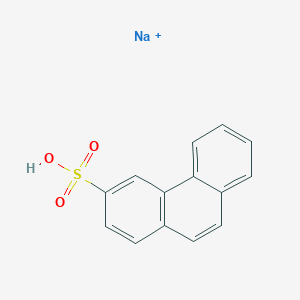
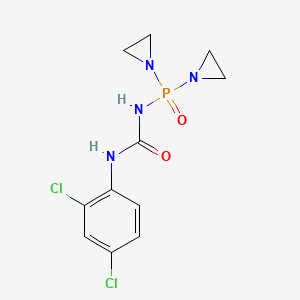
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
